4-Methylthiophen-3-amine oxalate
Description
4-Methylthiophen-3-amine oxalate is a thiophene-based amine compound with a methyl substituent at the 4-position and an amine group at the 3-position, paired with an oxalate counterion. Thiophene amines are often utilized as intermediates in drug synthesis due to their electron-rich aromatic systems and ability to participate in heterocyclic reactions . The oxalate salt form likely enhances solubility and stability compared to the free base, a common strategy in drug formulation .
Properties
CAS No. |
500100-74-3 |
|---|---|
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
4-methylthiophen-3-amine;oxalic acid |
InChI |
InChI=1S/C5H7NS.C2H2O4/c1-4-2-7-3-5(4)6;3-1(4)2(5)6/h2-3H,6H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
OWDPDMRJVUNWJD-UHFFFAOYSA-N |
SMILES |
CC1=CSC=C1N.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1=CSC=C1N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine
- Structure : Thiophene ring with a 2-amine group and a 4-(3-trifluoromethylphenyl) substituent.
- Key Differences :
- Implications : The 2-amine position may alter electronic properties and reactivity in cross-coupling reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous in medicinal chemistry .
4-Methoxy-2-methylaniline
- Structure : Benzene ring with a 2-methyl and 4-methoxy substituent.
- Key Differences :
- Benzene ring instead of thiophene.
- Methoxy and methyl groups differ electronically from the thiophene’s sulfur atom.
- Thiophene’s sulfur atom offers π-conjugation benefits, influencing optoelectronic applications .
Salt Form Comparisons
Hydrochloride Salts (e.g., [5-(4-Methylphenyl)isoxazol-3-yl]methanamine hydrochloride)
- Structure : Isoxazole ring with a methylphenyl substituent and a hydrochloride counterion.
- Key Differences :
- Isoxazole heterocycle vs. thiophene.
- Hydrochloride salt vs. oxalate.
- Implications : Hydrochloride salts typically improve aqueous solubility but may exhibit hygroscopicity. Oxalate salts offer alternative crystallization pathways and pH stability .
Table of Comparative Data
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-Methylthiophen-3-amine oxalate | C₆H₇NS·C₂H₂O₄ | 4-methyl, 3-amine, oxalate salt | ~221.2 (estimated) | Enhanced solubility via oxalate salt |
| 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine | C₁₁H₈F₃NS | 2-amine, 4-(trifluoromethylphenyl) | 243.25 | High lipophilicity |
| 4-Methoxy-2-methylaniline | C₈H₁₁NO | 2-methyl, 4-methoxy | 137.18 | Electron-rich benzene ring |
| [5-(4-Methylphenyl)isoxazol-3-yl]methanamine hydrochloride | C₁₁H₁₃N₂O·HCl | Isoxazole, hydrochloride salt | 228.70 | Improved aqueous stability |
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